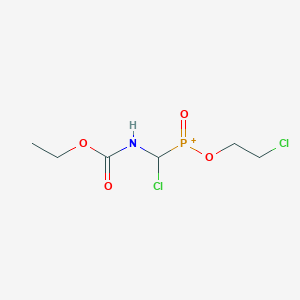
1,5-Dichloro-4,7-dioxo-3,8-dioxa-6-aza-4-phosphoniadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dichloro-4,7-dioxo-3,8-dioxa-6-aza-4-phosphoniadecane is a complex organic compound with a unique structure that includes chlorine, oxygen, nitrogen, and phosphorus atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-4,7-dioxo-3,8-dioxa-6-aza-4-phosphoniadecane typically involves multiple steps, including the introduction of chlorine atoms and the formation of the dioxo and dioxa groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include purification steps such as distillation or crystallization to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dichloro-4,7-dioxo-3,8-dioxa-6-aza-4-phosphoniadecane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often include specific temperatures and solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while substitution reactions may result in the formation of new derivatives with different functional groups.
Applications De Recherche Scientifique
1,5-Dichloro-4,7-dioxo-3,8-dioxa-6-aza-4-phosphoniadecane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,5-Dichloro-4,7-dioxo-3,8-dioxa-6-aza-4-phosphoniadecane involves its interaction with molecular targets such as enzymes or receptors. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions. These interactions can lead to various biological effects, depending on the specific target and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1,5-Dichloro-4,7-dioxo-3,8-dioxa-6-aza-4-phosphoniadecane include:
Propriétés
Numéro CAS |
62779-37-7 |
|---|---|
Formule moléculaire |
C6H11Cl2NO4P+ |
Poids moléculaire |
263.03 g/mol |
Nom IUPAC |
2-chloroethoxy-[chloro-(ethoxycarbonylamino)methyl]-oxophosphanium |
InChI |
InChI=1S/C6H10Cl2NO4P/c1-2-12-6(10)9-5(8)14(11)13-4-3-7/h5H,2-4H2,1H3/p+1 |
Clé InChI |
IPIWCILQCPDBMA-UHFFFAOYSA-O |
SMILES canonique |
CCOC(=O)NC([P+](=O)OCCCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















